molecular formula C22H20N4O B2958273 2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034287-43-7

2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2958273
CAS No.: 2034287-43-7
M. Wt: 356.429
InChI Key: BEXZFSWOABERJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide features a naphthalene moiety linked to an acetamide core, which is further substituted with a pyridinyl-imidazole ethyl group. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological investigations.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c27-21(16-18-8-5-7-17-6-1-2-9-19(17)18)24-12-14-26-15-13-25-22(26)20-10-3-4-11-23-20/h1-11,13,15H,12,14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZFSWOABERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the pyridine ring: The imidazole derivative is then reacted with 2-bromopyridine under basic conditions to form the pyridine-imidazole intermediate.

    Formation of the acetamide linkage: The intermediate is then reacted with 2-bromoacetyl chloride to introduce the acetamide group.

    Attachment of the naphthalene ring: Finally, the naphthalene ring is introduced through a nucleophilic substitution reaction with naphthalene-1-amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and pyridine rings.

    Reduction: Reduced derivatives, potentially affecting the imidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(Naphthalen-1-ylmethyl)acetamide Derivatives
  • 2-(1H-Imidazol-1-yl)-N-(naphthalen-1-ylmethyl)acetamide (1c): This compound replaces the ethylpyridinyl-imidazole chain with a naphthalen-1-ylmethyl group. IR data (3297 cm⁻¹ for N–H, 1654 cm⁻¹ for C=O) confirm the acetamide core .
  • 2-((1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide : Features a thioether-linked benzylimidazole instead of pyridinyl-imidazole. The thio group may enhance metabolic stability compared to oxygen or nitrogen linkages .
Naphthalen-2-yl vs. Naphthalen-1-yl Substitution
  • 2-(Naphthalen-2-yl)acetamide Derivatives : Substitution at the 2-position of naphthalene (vs. 1-position in the target compound) alters steric and electronic properties. For example, compound 200 in shows distinct crystallographic packing due to this positional isomerism .

Heterocyclic Variations in the Acetamide Side Chain

Pyridinyl-Imidazole vs. Triazole Derivatives
  • 6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) : Replaces the imidazole ring with a triazole, introducing additional hydrogen-bonding sites (IR: 3262 cm⁻¹ for N–H). The triazole’s rigidity may reduce conformational flexibility compared to imidazole .
  • Zamaporvint (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide) : Incorporates trifluoromethyl and pyrazine groups, enhancing electron-withdrawing effects and likely improving target affinity .
Thiophene and Furan Replacements
  • BG02008 ((2E)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide) : Substitutes naphthalene with a thiophene enamide. The thiophene’s electron-rich nature may alter π-π stacking interactions in biological systems .

Pharmacological and Physicochemical Comparisons

Compound Name Key Structural Features Reported Bioactivity/Properties Reference
Target Compound Naphthalen-1-yl, pyridinyl-imidazole ethyl N/A (Theoretical membrane permeability)
1c (Naphthalen-1-ylmethyl analog) Naphthalen-1-ylmethyl, imidazole IR/NMR data for structural confirmation
6a (Triazole derivative) Triazole, naphthalen-1-yloxy Antifungal (inferred from class)
Zamaporvint Trifluoromethyl, pyrazine Voltage-activated calcium channel modulation
BG02008 (Thiophene enamide) Thiophene, pyridinyl-imidazole Not specified (structural analog)
3 (Nitrofuran derivative) Nitrofuran, pyridinyl-ethyl Antifungal activity

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4C_{23}H_{24}N_{4}, with a molecular weight of approximately 372.46 g/mol. The structure features a naphthalene moiety linked to a pyridine and imidazole ring, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

  • CYP450 Enzyme Inhibition : Compounds containing imidazole rings can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, a study on related compounds showed IC50 values ranging from 0.3 to 72 µM against CYP24A1, suggesting that our compound may also possess similar inhibitory properties .
  • Antitumor Activity : The presence of naphthalene and imidazole suggests potential anticancer properties. Compounds with analogous structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit such activity .

Biological Activity Data

The following table summarizes the biological activities associated with related compounds that may provide insights into the potential effects of this compound.

Compound Biological Activity IC50/EC50 Values References
Compound ACYP24A1 Inhibition0.3 µM
Compound BAntitumor (HeLa cells)5 µM
Compound CAntibacterial20 µg/mL
Compound DAnti-inflammatory15 µM

Case Studies

Several studies have investigated compounds structurally related to our target compound:

  • Anticancer Activity : A series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides were synthesized and evaluated for anticancer activity. One derivative showed significant inhibition against human cancer cell lines, suggesting that similar modifications might enhance the efficacy of our compound .
  • CYP450 Inhibition : Research on N-(2-(1H-imidazol-1-yl)-2-phenylethyl) derivatives indicated promising CYP450 inhibition profiles, which are essential for understanding the metabolism and potential drug-drug interactions involving our compound .
  • Synthetic Cannabinoids : The biological activity of synthetic cannabinoids has been extensively studied, revealing that naphthalene derivatives often act as potent receptor agonists. This could imply that our compound might engage similar pathways .

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-(naphthalen-1-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide?

A: The compound is typically synthesized via multi-step protocols. A common approach involves:

Alkylation of imidazole derivatives : Reacting 2-(pyridin-2-yl)-1H-imidazole with a bromoethyl intermediate to form the ethyl-linked imidazole moiety .

Amide coupling : Condensing 2-(naphthalen-1-yl)acetic acid with the ethyl-imidazole intermediate using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the pure product. Characterization includes IR (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., naphthalene protons at δ 7.2–8.5 ppm, pyridine/imidazole signals at δ 8.0–9.0 ppm), and HRMS for molecular ion confirmation .

Advanced Synthesis: Reaction Optimization

Q. Q: How can Design of Experiments (DoE) improve synthesis efficiency for this compound?

A: DoE methodologies, such as Box-Behnken or central composite designs , optimize critical parameters:

  • Solvent ratios (e.g., tert-butanol/water for Cu-catalyzed cycloadditions) .
  • Catalyst loading (e.g., 10 mol% Cu(OAc)₂ for 1,3-dipolar cycloadditions) .
  • Reaction time/temperature (e.g., 6–8 hrs at RT for click chemistry steps) .
    Statistical analysis (ANOVA) identifies factors significantly impacting yield, reducing trial numbers by >30% while maximizing reproducibility .

Structural Characterization Techniques

Q. Q: What advanced methods resolve structural ambiguities in this acetamide derivative?

A: Beyond basic spectroscopy:

  • X-ray crystallography : Resolves bond angles and torsional strain in the naphthalene-imidazole core (e.g., C–N bond lengths ~1.34 Å) .
  • DFT calculations : Validate experimental NMR/IR data and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity studies) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons in the naphthalene and pyridine systems .

Pharmacological Evaluation Strategies

Q. Q: How is this compound evaluated for anticonvulsant activity in preclinical studies?

A:

  • In vitro assays :
    • GABA receptor modulation : Electrophysiology (patch-clamp) in HEK293 cells expressing GABAₐ subunits .
    • Cytotoxicity screening : MTT assays in neuronal cell lines (IC₅₀ > 100 μM for selectivity) .
  • In vivo models :
    • Maximal electroshock (MES) test : ED₅₀ determination in rodents .
    • Molecular docking : Predict binding to voltage-gated sodium channels (AutoDock Vina, ΔG < -9 kcal/mol) .

Mechanistic Insights: Alkylation vs. Cycloaddition

Q. Q: How does the choice of alkylation vs. cycloaddition impact imidazole functionalization?

A:

  • Alkylation : Direct substitution (e.g., propargyl bromide with K₂CO₃ in DMF) introduces linear chains but may require harsh conditions (risk of imidazole ring decomposition) .
  • 1,3-Dipolar cycloaddition : Copper-catalyzed "click" reactions (e.g., azide-alkyne coupling) enable regioselective triazole formation under mild conditions, improving yields (>85%) and scalability .

Addressing Data Contradictions: Solubility vs. Bioactivity

Q. Q: How to reconcile poor aqueous solubility with observed in vivo efficacy?

A: Contradictions arise from:

  • Lipid bilayer partitioning : LogP calculations (e.g., ClogP ~3.5) suggest membrane permeability despite low solubility .
  • Prodrug strategies : Esterification of the acetamide group (e.g., PEG-linked derivatives) improves solubility while maintaining activity post-hydrolysis .
  • Co-solvent systems : Use cyclodextrins or DMSO/PBS mixtures (≤0.1% v/v) for in vitro assays to avoid artifactual results .

Derivatization Strategies for SAR Studies

Q. Q: What heterocyclic modifications enhance target selectivity?

A: Key derivatization approaches:

  • Pyridine substitution : Introducing electron-withdrawing groups (e.g., -NO₂ at the 4-position) increases GABAₐ affinity by 2-fold .
  • Imidazole ring expansion : Replacing 1H-imidazole with 1,2,4-triazole alters hydrogen-bonding patterns, reducing off-target effects on serotonin receptors .
  • Naphthalene bioisosteres : Substituting naphthalene with biphenyl or indole moieties modulates LogD and CNS penetration .

Stability and Degradation Pathways

Q. Q: What are the major degradation products under accelerated storage conditions?

A:

  • Hydrolysis : Acetamide cleavage in acidic/basic conditions forms 2-(naphthalen-1-yl)acetic acid and ethyl-imidazole byproducts (HPLC-MS monitoring) .
  • Photooxidation : UV exposure (λ = 254 nm) generates naphthoquinone derivatives, requiring amber vial storage .

Analytical Method Validation

Q. Q: How to validate HPLC methods for quantifying this compound in biological matrices?

A:

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min .
  • Validation parameters :
    • Linearity : R² > 0.999 over 0.1–50 μg/mL.
    • LOQ : 0.05 μg/mL (S/N ≥ 10).
    • Recovery : >95% from plasma via protein precipitation (ACN) .

Computational Modeling for Toxicity Prediction

Q. Q: Can in silico models predict hepatotoxicity risks for this compound?

A:

  • ADMET predictors (e.g., SwissADME): Highlight potential CYP3A4 inhibition (Score > 0.7) .
  • Molecular dynamics : Simulate binding to hERG channels (RMSD < 2.0 Å over 100 ns) to assess cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.